molecular formula C25H24N4O3 B11319167 2-[(E)-2-(3-methoxyphenyl)ethenyl]-5-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile

2-[(E)-2-(3-methoxyphenyl)ethenyl]-5-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile

Cat. No.: B11319167
M. Wt: 428.5 g/mol
InChI Key: WXOVLYZXPQIZRR-ZHACJKMWSA-N
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Description

2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-5-[4-(2-METHYLBENZOYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that includes an oxazole ring, a piperazine moiety, and various aromatic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-5-[4-(2-METHYLBENZOYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from readily available precursors. The key steps include:

  • Formation of the oxazole ring through cyclization reactions.
  • Introduction of the piperazine moiety via nucleophilic substitution.
  • Coupling of the aromatic groups through palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps and the development of efficient purification methods to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-5-[4-(2-METHYLBENZOYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the piperazine moiety can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group would yield quinones, while reduction of the carbonyl group would yield alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-5-[4-(2-METHYLBENZOYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1E)-2-(3-Hydroxyphenyl)ethenyl]-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
  • 2-[(1E)-2-(3-Methoxyphenyl)ethenyl]-5-[4-(2-chlorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

Uniqueness

2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-5-[4-(2-METHYLBENZOYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE is unique due to its specific combination of functional groups and its potential for diverse applications. The presence of the methoxy group and the piperazine moiety distinguishes it from similar compounds, potentially leading to different biological activities and chemical reactivity.

Properties

Molecular Formula

C25H24N4O3

Molecular Weight

428.5 g/mol

IUPAC Name

2-[(E)-2-(3-methoxyphenyl)ethenyl]-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C25H24N4O3/c1-18-6-3-4-9-21(18)24(30)28-12-14-29(15-13-28)25-22(17-26)27-23(32-25)11-10-19-7-5-8-20(16-19)31-2/h3-11,16H,12-15H2,1-2H3/b11-10+

InChI Key

WXOVLYZXPQIZRR-ZHACJKMWSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC(=CC=C4)OC)C#N

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC(=CC=C4)OC)C#N

Origin of Product

United States

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